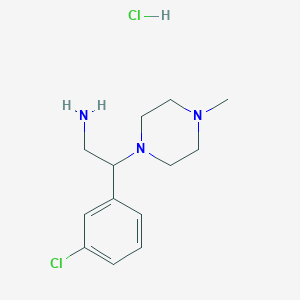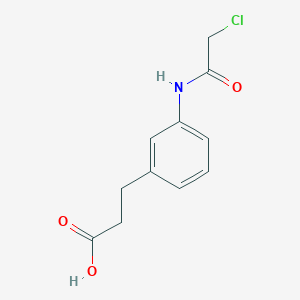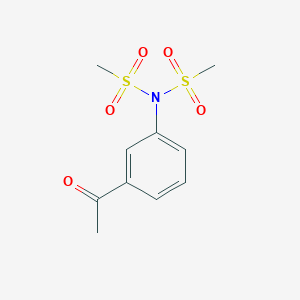
2-(3-Chlorophenyl)-2-(4-methylpiperazin-1-YL)ethanamine hydrochloride
Descripción general
Descripción
2-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine hydrochloride (MCPEA HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring neurotransmitter, dopamine, and is known to act as a dopamine agonist. MCPEA HCl has been used to study the effects of dopamine on the central nervous system, and has been found to have a variety of biochemical and physiological effects that are of interest to researchers.
Aplicaciones Científicas De Investigación
New Differently Functionalized Cyclopentenediones
- This study discusses the reaction of 2-allyl-2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione with various secondary and primary amines, leading to products of substitution, which may include compounds similar to 2-(3-Chlorophenyl)-2-(4-methylpiperazin-1-YL)ethanamine hydrochloride (Egorov et al., 2019).
Metabolism Studies
- A study on 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound with anticancer activity and low toxicity, identified various metabolites in rat bile, providing insights into metabolic pathways of similar compounds (Xiaomei Jiang et al., 2007).
Lipase and α-Glucosidase Inhibition
- Synthesis of novel compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant anti-lipase and anti-α-glucosidase activity, indicating potential applications in metabolic studies (Bekircan et al., 2015).
Antimycobacterial Agents
- Synthesis and biological evaluation of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole derivatives showed activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Biava et al., 2008).
Corrosion and Biofilm Inhibition
- 2-(Decylthio)ethanamine hydrochloride, a related compound, demonstrated broad-spectrum activity against bacteria, fungi, algae, and also showed biofilm and corrosion inhibition properties in recirculating cooling water systems (Walter & Cooke, 1997).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3.ClH/c1-16-5-7-17(8-6-16)13(10-15)11-3-2-4-12(14)9-11;/h2-4,9,13H,5-8,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOOWEBUCUSGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1421583.png)
![Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate](/img/structure/B1421584.png)

![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride](/img/structure/B1421586.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline](/img/structure/B1421588.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide](/img/structure/B1421589.png)

![4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421592.png)


![4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421600.png)
![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid](/img/structure/B1421601.png)

